(6-Bromohexyl)trimethoxysilane
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Overview
Description
(6-Bromohexyl)trimethoxysilane is an organosilicon compound with the molecular formula C₉H₂₁BrO₃Si. It is a versatile compound used in various chemical reactions and industrial applications due to its unique chemical properties. The compound consists of a hexyl chain with a bromine atom at the sixth position and three methoxy groups attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
(6-Bromohexyl)trimethoxysilane can be synthesized through several methods. One common method involves the reaction of hexyl bromide with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or hexane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(6-Bromohexyl)trimethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Coupling Reactions: The compound can participate in coupling reactions to form larger organosilicon compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Catalysts such as palladium or platinum are often used in coupling reactions.
Solvents: Solvents like toluene, hexane, and dichloromethane are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Substituted Hexyltrimethoxysilanes: Formed through nucleophilic substitution reactions.
Siloxanes: Formed through hydrolysis and condensation reactions.
Scientific Research Applications
(6-Bromohexyl)trimethoxysilane has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials, making them hydrophobic or hydrophilic.
Bioconjugation: Employed in the attachment of biomolecules to surfaces for biosensor applications.
Polymer Synthesis: Used as a precursor in the synthesis of organosilicon polymers with unique properties.
Nanotechnology: Utilized in the functionalization of nanoparticles for various applications in medicine and electronics.
Mechanism of Action
The mechanism of action of (6-Bromohexyl)trimethoxysilane involves its ability to form strong covalent bonds with various substrates. The bromine atom can be replaced by nucleophiles, allowing the compound to attach to different surfaces or molecules. The methoxy groups can be hydrolyzed to form silanol groups, which can further react to form siloxane bonds, providing stability and durability to the modified surfaces.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromohexyloxy)-tert-butyldimethylsilane
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 1,2-Bis(triethoxysilyl)ethane
Uniqueness
(6-Bromohexyl)trimethoxysilane is unique due to its specific combination of a bromine atom and three methoxy groups attached to a silicon atom. This structure allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications. Its ability to modify surfaces and form stable siloxane bonds sets it apart from other similar compounds.
Properties
IUPAC Name |
6-bromohexyl(trimethoxy)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BrO3Si/c1-11-14(12-2,13-3)9-7-5-4-6-8-10/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJBEXBGBRMTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCBr)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BrO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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